

2-fluoroamphetamine stimulant class and designer drug status

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Compound Focus: 2-Fluoroamphetamine

CAS No.: 1716-60-5

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Pharmacological and Experimental Data

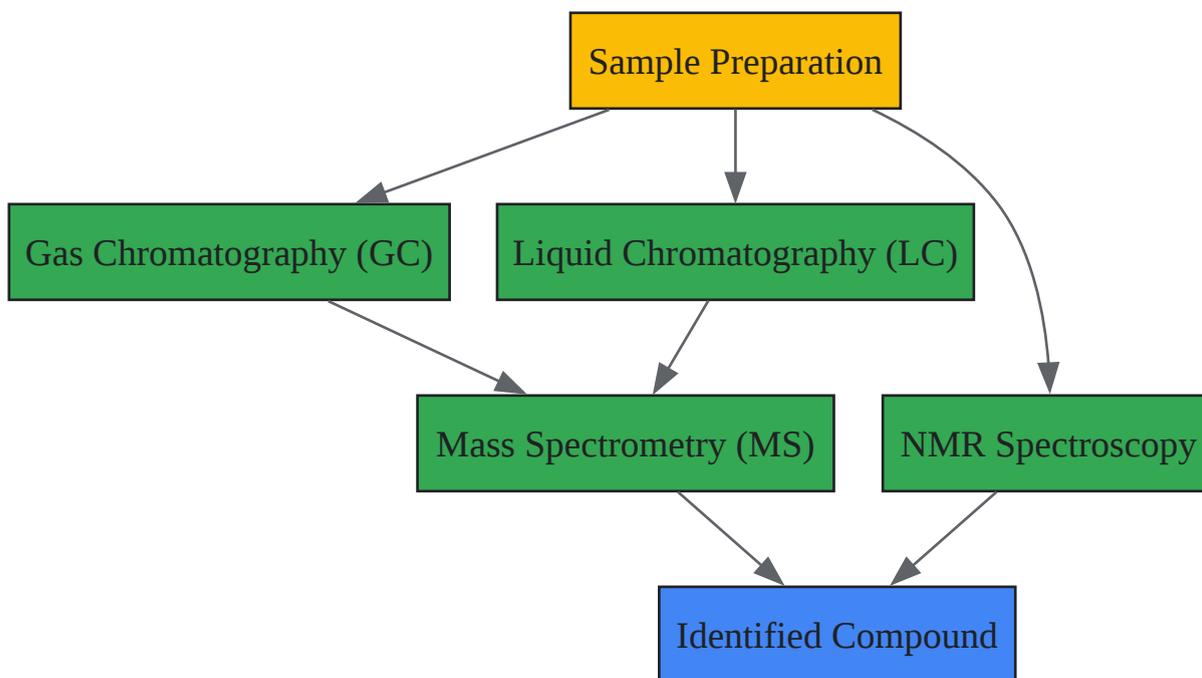
Available quantitative data on 2-FA is primarily derived from animal studies and user reports, which should be interpreted with caution.

Domain	Parameter	Value / Observation	Model / Context
Behavioral Pharmacology	Locomotor Stimulation	Fully substituted for methamphetamine's discriminative stimulus effects [1]	Rat drug discrimination assay
	Relative Potency	Less potent than 2-FMA and 3-FA in locomotor stimulation [1]	Mouse locomotor activity assay
Preclinical Toxicology	Acute LD ₅₀	100 mg/kg [2]	Mouse (intraperitoneal)
	Anorexiant Dose (ED ₅₀)	15 mg/kg [2]	Rat (oral)
	Analgesic Dose (ED ₅₀)	20 mg/kg [2]	Mouse (intraperitoneal)

Domain	Parameter	Value / Observation	Model / Context
Reported Human Effects (Anecdotal)	Common Oral Dosage	30 - 50 mg [3]	For research purposes only
	Duration (Total)	2 - 4 hours [3]	-
	Subjective Effects	Euphoria, increased energy, focus; compared to dextroamphetamine at functional doses [3]	-

Analytical Methods and Experimental Protocols

Researchers can identify and analyze 2-FA using several validated analytical techniques. The following workflow outlines a general approach for substance identification:



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Sample Preparation and Analysis:

- **Certified Reference Materials:** Commercially available certified reference solutions (e.g., 1.0 mg/mL in methanol) are used for calibration and method validation [4].
- **Gas Chromatography (GC):** A specific method uses a **DB-1 capillary column** (30 m / 0.32 mm / 0.25 µm) with helium as the carrier gas at an isothermal temperature of **90°C**, resulting in a retention index (RI) of **1106** [5].
- **Mass Spectrometry (MS):** Coupled with GC or LC for definitive identification. The predicted molecular weight and structural data are available in chemical databases [5] [6].
- **Liquid Chromatography (LC):** Also suitable for analysis, with various predicted retention times available for methods like Waters ACQUITY UPLC HSS T3 C18 [6].

Regulatory and Legal Status

The legal landscape for 2-FA is complex and evolving.

- **United States:** 2-FA is not explicitly scheduled but is likely considered an analog of amphetamine under the **Federal Analog Act**. This means it can be treated as a Schedule I substance if intended for human consumption [2].
- **International Control:** Several countries have explicitly controlled 2-FA, including **China** (as of October 2015) and **Finland** [2]. The global regulatory environment is shifting, as seen with the recent proposal to schedule its positional isomer, 4-FA, in Schedule I [7].

Key Research Gaps and Warnings

The available information on 2-FA is limited and comes with significant caveats:

- **Unknown Toxicity:** The **long-term health effects and toxicological profile in humans have not been scientifically studied** [3].
- **Risk of Psychosis:** Like other amphetamines, high-dose and prolonged use could potentially induce stimulant psychosis [3].
- **Dangerous Interactions:** Harm reduction literature indicates that combining stimulants like 2-FA with other depressants (alcohol, GHB/GBL, opioids) can be dangerous due to masking of intoxication and increased risk of respiratory arrest [3].

In summary, 2-FA is a research chemical with a known structure and preliminary behavioral data, but its safety profile and full pharmacological effects remain largely unknown. Research must be conducted in compliance with all applicable local, national, and international laws.

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References

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